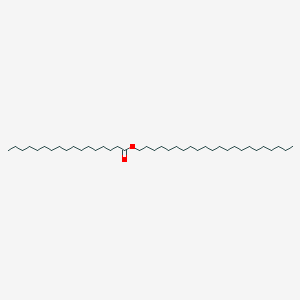
Docosyl heptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosyl heptadecanoate, also known as heptadecanoic acid docosyl ester, is a chemical compound with the molecular formula C39H78O2. It is an ester formed from the reaction of docosanol (a 22-carbon aliphatic alcohol) and heptadecanoic acid (a 17-carbon saturated fatty acid). This compound is characterized by its long carbon chain and ester functional group, making it a significant molecule in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Docosyl heptadecanoate can be synthesized through esterification, where docosanol reacts with heptadecanoic acid in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ester bond. The general reaction is as follows:
Docosanol+Heptadecanoic Acid→Docosyl Heptadecanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as distillation to remove water and other by-products. The use of catalysts and controlled reaction conditions ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Docosyl heptadecanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into docosanol and heptadecanoic acid.
Oxidation: The ester group can be oxidized under specific conditions to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Docosanol and heptadecanoic acid.
Oxidation: Corresponding acids and alcohols.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Docosyl heptadecanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component in lipid-based studies.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Wirkmechanismus
The mechanism of action of docosyl heptadecanoate involves its interaction with lipid membranes. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the absorption and stability of active pharmaceutical ingredients.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptadecanoic Acid: A saturated fatty acid with similar chain length but lacks the ester functional group.
Docosanol: A long-chain aliphatic alcohol used in antiviral treatments.
Stearic Acid: Another long-chain fatty acid with similar properties but different chain length.
Uniqueness
Docosyl heptadecanoate is unique due to its combination of a long aliphatic chain and an ester functional group. This combination imparts specific physical and chemical properties, such as enhanced hydrophobicity and stability, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
42218-25-7 |
|---|---|
Molekularformel |
C39H78O2 |
Molekulargewicht |
579.0 g/mol |
IUPAC-Name |
docosyl heptadecanoate |
InChI |
InChI=1S/C39H78O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-26-28-30-32-34-36-38-41-39(40)37-35-33-31-29-27-25-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
InChI-Schlüssel |
FSOWIQTZALIXKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


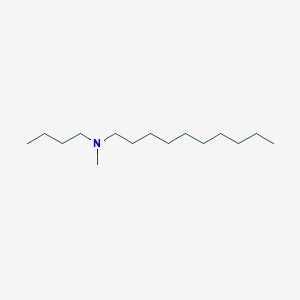

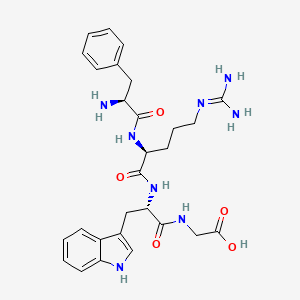
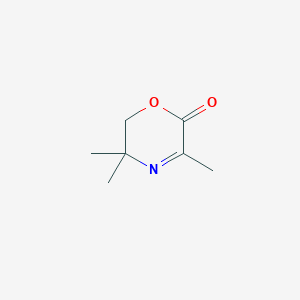

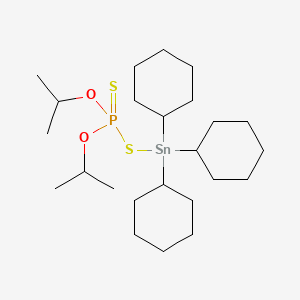
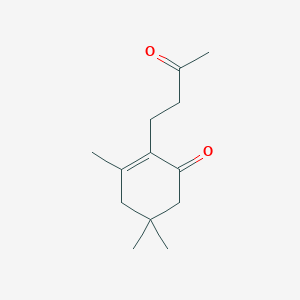
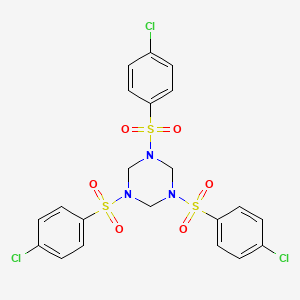
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid](/img/structure/B14655748.png)

![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)
![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)
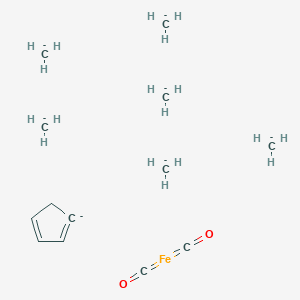
![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)
